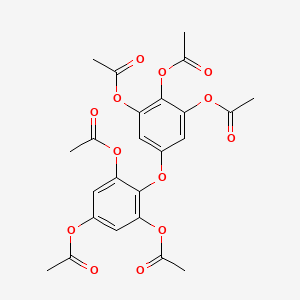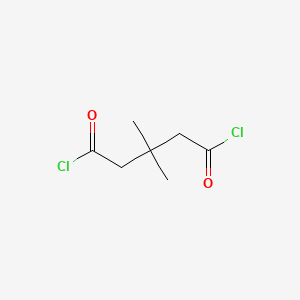
Bifuhalol hexaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bifuhalol hexaacetate is a polyphenolic compound derived from marine brown algae. It belongs to the class of phlorotannins, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Bifuhalol hexaacetate can be synthesized through the acetylation of bifuhalol. The process involves the reaction of bifuhalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of bifuhalol from marine brown algae, followed by its acetylation. The extraction process includes the use of solvents like ethanol or methanol to isolate bifuhalol from the algal biomass. The acetylation step is similar to the laboratory synthesis but scaled up to accommodate larger quantities .
化学反应分析
Types of Reactions
Bifuhalol hexaacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, bifuhalol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Bifuhalol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products
作用机制
The mechanism of action of bifuhalol hexaacetate involves its interaction with various molecular targets. In antiviral research, it has been shown to bind to key viral proteins, inhibiting their function and preventing viral replication. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
相似化合物的比较
Similar Compounds
- Eckol hexaacetate
- Phlorofucofuroeckol
- Fucofuroeckol
- Dioxinodehydroeckol
Uniqueness
Bifuhalol hexaacetate stands out due to its unique structure and high binding affinity to viral proteins, making it a promising candidate for antiviral drug development. Its acetylated form enhances its stability and bioavailability compared to its parent compound, bifuhalol .
属性
CAS 编号 |
56318-98-0 |
|---|---|
分子式 |
C24H22O13 |
分子量 |
518.4 g/mol |
IUPAC 名称 |
[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C24H22O13/c1-11(25)31-17-7-21(34-14(4)28)24(22(8-17)35-15(5)29)37-18-9-19(32-12(2)26)23(36-16(6)30)20(10-18)33-13(3)27/h7-10H,1-6H3 |
InChI 键 |
QUJHNDWFXKUMFV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)








![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)


